3,4-Dichlorophenylacetic acid
Overview
Description
3,4-Dichlorophenylacetic acid (Dcaa) is a compound with the molecular formula C8H6Cl2O2 . It is a white to light yellow crystalline powder . Dcaa is used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides .
Molecular Structure Analysis
The molecular weight of 3,4-Dichlorophenylacetic acid is 205.03 g/mol . The IUPAC name for this compound is 2-(3,4-dichlorophenyl)acetic acid . The InChI string representation of its structure is InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) .
Chemical Reactions Analysis
Dcaa has been identified as having auxin-like activity and acting through the auxin signaling pathway in plants . At the physiological level, Dcaa promotes the elongation of oat coleoptile segments, the generation of adventitious roots, and the growth of crop roots .
Physical And Chemical Properties Analysis
3,4-Dichlorophenylacetic acid is a white to light yellow crystalline powder . The melting point is between 89-91 °C .
Scientific Research Applications
Solid Phase Synthesis of Tetra Substituted Diethylenetriamines
3,4-Dichlorophenylacetic acid is utilized in the parallel solid phase synthesis of tetra substituted diethylenetriamines. This process involves selective amide alkylation and exhaustive reduction of N-acylated dipeptides . This application is significant in the field of medicinal chemistry where such compounds can be used for drug development.
Amide Alkylation in Peptide Modification
The compound plays a crucial role in the selective alkylation of amides within peptides. This modification technique is essential for altering peptide properties, such as stability and bioactivity, which is beneficial for therapeutic peptide design .
Exhaustive Reduction of N-Acylated Dipeptides
In peptide synthesis, 3,4-Dichlorophenylacetic acid is used for the exhaustive reduction of N-acylated dipeptides. This step is critical in the synthesis of peptides with precise structural and functional characteristics required for research and drug discovery .
Mechanism of Action
Target of Action
The primary target of 3,4-Dichlorophenylacetic acid is the auxin receptors in plants . These receptors play a crucial role in plant growth and development, mediating various physiological responses.
Mode of Action
3,4-Dichlorophenylacetic acid acts as an auxin analog . It interacts with its targets, the auxin receptors, inducing the expression of auxin-responsive genes . This interaction leads to changes in plant growth and development.
Biochemical Pathways
The action of 3,4-Dichlorophenylacetic acid affects the auxin signaling pathway . This pathway is responsible for regulating plant growth and development. The downstream effects include the promotion of elongation of oat coleoptile segments, the generation of adventitious roots, and the growth of crop roots .
Result of Action
The molecular and cellular effects of 3,4-Dichlorophenylacetic acid’s action include the promotion of elongation of oat coleoptile segments, the generation of adventitious roots, and the growth of crop roots . At the molecular level, it induces the expression of auxin-responsive genes .
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dichlorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUPGSMSNQLUNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206794 | |
Record name | 3,4-Dichlorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenylacetic acid | |
CAS RN |
5807-30-7 | |
Record name | 3,4-Dichlorophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5807-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5807-30-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,4-Dichlorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DICHLOROPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713NZ1A32D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 3,4-Dichlorophenylacetic acid in scientific research?
A1: 3,4-Dichlorophenylacetic acid is primarily investigated for its bioactivity. Research indicates it can function as an auxin analog, influencing plant growth and development []. Additionally, derivatives of this compound have shown promising antibacterial and antifungal properties [].
Q2: How is the structure of 3,4-Dichlorophenylacetic acid characterized?
A2: Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) and infrared (IR) spectroscopy are commonly employed to elucidate its structure []. X-ray crystallography has also been used to determine the crystal structure of its derivatives, providing detailed insights into their three-dimensional arrangements [].
Q3: What is the significance of studying the structure-activity relationship (SAR) of 3,4-Dichlorophenylacetic acid derivatives?
A3: Research on a related compound, U50,488, highlights the impact of stereochemistry on its binding affinity for opioid and sigma receptors []. Modifying the stereochemistry of U50,488, which also contains the 3,4-dichlorophenylacetamide moiety, resulted in a shift from predominantly kappa opioid receptor activity to high-affinity sigma ligand behavior []. This underscores the importance of SAR studies in optimizing desired biological activities.
Q4: Are there any environmental concerns associated with 3,4-Dichlorophenylacetic acid?
A4: Yes, 3,4-Dichlorophenylacetic acid is identified as a significant organochlorine compound found in municipal sewage treatment plants [, ]. Its presence is linked to biogenic chlorination processes, potentially originating from industrial sources like slaughterhouses []. This raises concerns about its release into the environment and potential impact on ecosystems.
Q5: How does composting affect the presence of 3,4-Dichlorophenylacetic acid in sewage sludge?
A5: Studies demonstrate that composting significantly influences the forms of 3,4-Dichlorophenylacetic acid present in sewage sludge []. While initially present in alkali-hydrolyzable conjugate forms, composting facilitates their conversion to water-soluble free acids []. This transformation is crucial for understanding the compound's fate in the environment and developing effective remediation strategies.
Q6: What methods are used to analyze and quantify 3,4-Dichlorophenylacetic acid in environmental samples?
A6: The analysis of 3,4-Dichlorophenylacetic acid and related chlorinated aromatic acids in environmental matrices like sewage sludge and compost involves extraction techniques followed by advanced analytical methods []. Water and alkaline methanol are commonly employed for extraction, with the latter targeting conjugated forms of the compound []. Subsequent analysis and quantification likely involve techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), although the specific methods used were not explicitly stated in the provided abstracts.
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